molecular formula C14H16ClNO3 B13063439 (S)-2-(2-(4-Chlorobenzylamino)-2-oxoethyl)pent-4-enoic acid

(S)-2-(2-(4-Chlorobenzylamino)-2-oxoethyl)pent-4-enoic acid

Cat. No.: B13063439
M. Wt: 281.73 g/mol
InChI Key: KNJGUGWXHZWSRB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid is a chiral organic compound that features a chlorobenzyl group, an amino group, and a pent-4-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid typically involves multiple steps, including:

    Formation of the chlorobenzylamine intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.

    Coupling with a keto acid: The chlorobenzylamine is then coupled with a keto acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Chiral resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid: The enantiomer of the compound, which may have different biological activity.

    4-chlorobenzylamine: A simpler compound that shares the chlorobenzylamine moiety.

    Pent-4-enoic acid: A simpler compound that shares the pent-4-enoic acid moiety.

Uniqueness

(S)-2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)pent-4-enoic acid is unique due to its specific combination of functional groups and chiral center, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

(2S)-2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]pent-4-enoic acid

InChI

InChI=1S/C14H16ClNO3/c1-2-3-11(14(18)19)8-13(17)16-9-10-4-6-12(15)7-5-10/h2,4-7,11H,1,3,8-9H2,(H,16,17)(H,18,19)/t11-/m0/s1

InChI Key

KNJGUGWXHZWSRB-NSHDSACASA-N

Isomeric SMILES

C=CC[C@@H](CC(=O)NCC1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

C=CCC(CC(=O)NCC1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.